molecular formula C11H11N3O3S B2569724 methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate CAS No. 321574-07-6

methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No. B2569724
CAS RN: 321574-07-6
M. Wt: 265.29
InChI Key: GQRMNKDNPNTOMS-UHFFFAOYSA-N
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Description

“Methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate” is a compound that contains a pyrazole moiety . Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . It’s a simple doubly unsaturated molecule .


Synthesis Analysis

The synthesis of pyrazole-containing compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .


Molecular Structure Analysis

The molecular structure of pyrazole is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazole-containing compounds are known for their ability to undergo multidirectional transformations, which is why they are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Hydrogen-Bonding and Molecular Structure

Research has demonstrated the significance of hydrogen bonding in determining the molecular structure and crystalline properties of related compounds. For instance, studies on compounds with similar pyrazolyl and thiophene structures have shown that hydrogen bonds can lead to the formation of complex molecular sheets and chains. This structural arrangement is crucial for understanding the compound's crystalline behavior and potential applications in materials science (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).

Synthetic Pathways and Chemical Transformations

The synthetic versatility of compounds containing pyrazole and thiophene units has been explored through various reactions, including thermolysis and cycloaddition. These processes enable the formation of complex structures with potential applications in drug design and materials science. For example, the thermolysis of related pyrazole-carboxylates can lead to products that react with alkenes to form novel structures, suggesting a method for synthesizing new compounds with diverse functionalities (V. E. Zhulanov, M. V. Dmitriev, A. N. Maslivets, 2017).

Bioactive Potential

Compounds with pyrazole and thiophene moieties have shown promising bioactive potential, including antimicrobial and anticancer properties. The synthesis and structural elucidation of these compounds provide a foundation for further exploration of their pharmacological activities. Research in this area focuses on identifying and synthesizing new derivatives with enhanced bioactivities, contributing to the development of new therapeutic agents (A. Titi, M. Messali, Bakhet A Alqurashy, R. Touzani, Takuya Shiga, H. Oshio, M. Fettouhi, M. Rajabi, F. Almalki, T. Ben Hadda, 2020).

Mechanism of Action

The mechanism of action of pyrazole-containing compounds can vary depending on the specific compound and its intended use. For example, some pyrazole-containing compounds have been found to exhibit various biological activities, high selectivities, and low toxicities, making them attractive for the development of new pesticides .

Future Directions

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . Given their diverse applications and properties, these compounds are likely to continue being a focus of research and development in the future .

properties

IUPAC Name

methyl 3-[(5-methyl-1H-pyrazole-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-6-7(5-12-14-6)10(15)13-8-3-4-18-9(8)11(16)17-2/h3-5H,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRMNKDNPNTOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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